BenchChemオンラインストアへようこそ!

Hepcidin TH1-5

Antimicrobial peptides Gram-negative bacteria Aquatic pathogen control

Hepcidin TH1-5 (also designated HepTH1-5) is a 22-amino-acid, cysteine-rich cationic antimicrobial peptide originally identified as one of three hepcidin isoforms from the Mozambique tilapia (Oreochromis mossambicus). It belongs to the liver-expressed antimicrobial peptide (LEAP) family and shares eight conserved cysteine residues forming four intramolecular disulfide bonds that are critical for its structural integrity and biological function.

Molecular Formula
Molecular Weight
Cat. No. B1576456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepcidin TH1-5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepcidin TH1-5 for Research Procurement: A Tilapia-Derived Antimicrobial and Antitumor Peptide with Iron-Regulatory Activity


Hepcidin TH1-5 (also designated HepTH1-5) is a 22-amino-acid, cysteine-rich cationic antimicrobial peptide originally identified as one of three hepcidin isoforms from the Mozambique tilapia (Oreochromis mossambicus) [1]. It belongs to the liver-expressed antimicrobial peptide (LEAP) family and shares eight conserved cysteine residues forming four intramolecular disulfide bonds that are critical for its structural integrity and biological function [1]. Unlike its paralog TH2-2, which lacks antimicrobial activity, TH1-5 exhibits both broad-spectrum antimicrobial action and selective antitumor cytotoxicity, while additionally engaging the ferroportin-mediated iron-regulatory pathway in a manner mechanistically analogous to human hepcidin (Hepc25) [2]. Its unique capacity to activate the tumour suppressor protein p53 through phosphorylation further distinguishes this peptide within the hepcidin superfamily [2].

Why Tilapia Hepcidin Isoforms and Human Hepcidin Cannot Substitute for Hepcidin TH1-5 in Research and Development


The three tilapia hepcidin isoforms (TH1-5, TH2-2, TH2-3) are not functionally interchangeable despite sharing conserved cysteine frameworks and overlapping tissue expression profiles [1]. TH2-2 is devoid of both antimicrobial and antitumor activity, precluding its use as a functional replacement for TH1-5 [1]. TH2-3, while active, displays a higher minimum inhibitory concentration (MIC) range against Gram-negative bacteria (100–400 µg/mL) compared to TH1-5 (25–400 µg/mL), indicating lower antimicrobial potency [2]. Furthermore, TH1-5 uniquely engages the p53 tumour suppressor pathway through direct interaction and phosphorylation, a therapeutically relevant mechanism not reported for TH2-3, TH2-2, or human hepcidin [3]. Minihepcidins, although capable of mimicking human hepcidin-mediated ferroportin internalization, have been applied exclusively to non-cancer indications and lack the dual antimicrobial–antitumor functionality characteristic of TH1-5 [3]. Generic substitution without accounting for these quantitative and mechanistic differences introduces risk of divergent experimental outcomes.

Quantitative Differentiation Evidence for Hepcidin TH1-5 Against Closest Analogs


Lower Minimum Inhibitory Concentration (MIC) Against Riemerella anatipestifer Compared to Tilapia Hepcidin TH2-3

In a direct head-to-head comparison within the same study evaluating antimicrobial peptides against Riemerella anatipestifer (a Gram-negative duck pathogen), hepcidin TH1-5 displayed an MIC range of 25–400 µg/mL, while hepcidin TH2-3 exhibited a narrower and higher MIC range of 100–400 µg/mL [1]. The lower MIC floor of TH1-5 (25 µg/mL) compared to TH2-3 (100 µg/mL) indicates that TH1-5 can achieve bacterial growth inhibition at a four-fold lower concentration against susceptible strains, translating to greater potency per unit mass.

Antimicrobial peptides Gram-negative bacteria Aquatic pathogen control

Selective Cytotoxicity Against Human Breast Adenocarcinoma (MCF-7) with Minimal Effect on Normal Fibroblasts

Hepcidin TH1-5 demonstrated a half-maximal inhibitory concentration (IC50) of 20 µg/mL against the human breast adenocarcinoma cell line MCF-7, while showing no significant cytotoxic effect against the normal mouse fibroblast cell line NIH/3T3 at comparable concentrations [1]. In contrast, the paralog TH2-2 exhibited no antitumor activity whatsoever in any tested cell system [2]. This selectivity profile—cytotoxic to cancer cells while sparing normal fibroblasts—is not uniformly observed among tilapia hepcidin isoforms and represents a therapeutically advantageous feature of TH1-5.

Cancer therapeutics Breast cancer Selective cytotoxicity

Dual Ferroportin Internalisation and p53 Tumour Suppressor Activation: A Mechanism Not Shared by Human Hepcidin or Minihepcidins

HepTH1-5 stably binds ferroportin and triggers its internalisation through ubiquitination of Lys42 and Lys270, a mechanism analogous to human hepcidin (Hepc25) [1]. Crucially, HepTH1-5 additionally interacts with and activates the tumour suppressor protein p53 via phosphorylation, a functional dimension absent from both human hepcidin and clinically investigated minihepcidins, which are designed solely for iron-restriction activity in non-cancer indications [1]. This dual functionality—iron-regulatory pathway engagement plus p53-mediated pro-apoptotic signalling—positions HepTH1-5 as the only characterised hepcidin-family peptide with concurrent iron modulation and tumour-suppressive mechanisms.

Iron homeostasis Tumour suppressor p53 Hepcidin replacement therapy

Antiviral Activity Against Nervous Necrosis Virus (NNV) in Medaka: A Function Absent in TH2-2 and Not Reported for TH2-3

Hepcidin TH1-5 significantly reduced Nervous necrosis virus (NNV) replication in medaka (Oryzias latipes), as demonstrated by transcriptome analysis revealing modulation of NNV-induced host signalling pathways [1]. This antiviral activity is not shared by TH2-2, which lacks any antimicrobial or antiviral function [2]. While TH2-3 has demonstrated antiviral effects against Japanese encephalitis virus (JEV), its activity against NNV has not been reported, making TH1-5 the only tilapia hepcidin with documented anti-NNV efficacy [3].

Antiviral peptides Nervous necrosis virus Aquaculture virology

Optimal Research and Industrial Use Cases for Hepcidin TH1-5 Based on Quantitative Differentiation Evidence


Antimicrobial Susceptibility Testing and Aquatic Pathogen Control Studies Targeting Riemerella anatipestifer

Investigators studying Gram-negative bacterial infections in aquatic birds should select Hepcidin TH1-5 over TH2-3 when the experimental objective requires a peptide with a lower MIC floor (25 µg/mL) to capture strain-level susceptibility differences. The 4-fold lower MIC compared to TH2-3 (100 µg/mL floor) allows finer resolution of dose–response relationships and reduces peptide consumption per assay [1].

Breast Cancer Preclinical Research Requiring Selective Tumour Cell Cytotoxicity with Normal Cell Sparing

Hepcidin TH1-5 is the preferred tilapia hepcidin for breast cancer cytotoxicity studies, with an IC50 of 20 µg/mL against MCF-7 cells and no significant toxicity toward NIH/3T3 normal fibroblasts. This selectivity profile is not offered by TH2-2 (inactive) or TH2-3 (primarily active against fibrosarcoma, with different lineage specificity) [1][2].

Hepcidin Replacement Research Targeting Cancers with Concurrent Iron Dysregulation and p53 Pathway Involvement

HepTH1-5 is the only characterised hepcidin-family peptide that simultaneously triggers ferroportin internalisation (modulating iron homeostasis) and activates the p53 tumour suppressor via phosphorylation. Researchers investigating iron-addicted cancers or evaluating hepcidin replacement strategies should prioritise TH1-5 over human hepcidin or minihepcidins, which lack p53-engaging functionality and have been applied only in non-cancer iron overload models [1].

Aquaculture Antiviral Research and NNV Challenge Models

For studies evaluating peptide-based interventions against Nervous necrosis virus in medaka or other susceptible fish species, TH1-5 is the only tilapia hepcidin with confirmed anti-NNV activity through host signalling modulation. TH2-2 is completely inactive, and TH2-3's anti-NNV efficacy remains unreported, making TH1-5 the exclusive candidate for this application within the tilapia hepcidin family [1][2].

Quote Request

Request a Quote for Hepcidin TH1-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.